H-MeAla(4-Thz)-OH
Description
H-MeAla(4-Thz)-OH (N-α-Methyl-β-(4-thiazolyl)-L-alanine) is a non-proteinogenic amino acid derivative characterized by a thiazole ring at the β-position of an alanine backbone and an N-methyl group at the α-amino position. Key properties include:
- CAS No.: [2131118-50-6]
- Molecular Weight: 186.23 g/mol
- Structure: Combines a thiazole heterocycle (imparting aromaticity and electronic effects) with N-methylation, enhancing conformational rigidity and metabolic stability.
- Applications: Used in peptide synthesis to modulate peptide stability, bioavailability, and receptor interactions, particularly in drug discovery.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-8-6(7(10)11)2-5-3-12-4-9-5/h3-4,6,8H,2H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJQDIGKIMGTG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CSC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CSC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-MeAla(4-Thz)-OH typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. This can be achieved through the reaction of an amino acid derivative with a thiol compound under acidic or basic conditions.
N-Methylation: The next step involves the methylation of the nitrogen atom in the thiazolidine ring. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: The final step involves the hydrolysis of any protecting groups that may have been used during the synthesis to yield the free carboxylic acid form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-MeAla(4-Thz)-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with different oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidines.
Substitution: Substituted thiazolidines with various functional groups.
Scientific Research Applications
H-MeAla(4-Thz)-OH has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which H-MeAla(4-Thz)-OH exerts its effects is primarily through interactions with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
H-DL-Ala(4-Thz)-OH
- CAS No.: [14717-97-6]
- Molecular Weight : 172.21 g/mol
- Key Differences :
- Stereochemistry : Racemic (DL) mixture vs. L-enantiomer in H-MeAla(4-Thz)-OH.
- Substituents : Lacks the N-methyl group, reducing steric hindrance and altering backbone flexibility.
- Price : 30,000 JPY/1g vs. 30,000 JPY/250mg for this compound, reflecting higher synthesis complexity for the methylated L-form.
Boc-D-Ala(4-Thz)-OH
- CAS No.: [134107-69-0]
- Molecular Weight : 272.32 g/mol
- Key Differences: Protecting Group: tert-Butoxycarbonyl (Boc) enhances solubility in organic solvents and stabilizes the amino group during solid-phase synthesis. Stereochemistry: D-enantiomer vs. L-form in this compound, critical for designing protease-resistant peptides.
Fmoc-D-Ala(4-Thz)-OH
- CAS No.: [205528-33-2]
- Molecular Weight : 394.4 g/mol
- Key Differences: Protecting Group: 9-Fluorenylmethoxycarbonyl (Fmoc) enables orthogonal deprotection strategies in peptide synthesis. Applications: Preferred for automated synthesis due to UV-sensitive cleavage, unlike the non-protected this compound.
H-Phe(4-NH2)-OH
- CAS No.: [943-80-6]
- Molecular Weight : 180.20 g/mol
- Key Differences: Side Chain: Para-aminophenyl group instead of thiazole, altering electronic properties and hydrogen-bonding capacity. Bioactivity: Exhibits higher BBB permeability (0.93 vs. 0.31 for this compound) but lower synthetic accessibility.
Comparative Data Table
| Compound | CAS No. | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Applications |
|---|---|---|---|---|---|
| This compound | [2131118-50-6] | 186.23 | N-methyl, 4-thiazolyl | L | Drug design, peptide stability |
| H-DL-Ala(4-Thz)-OH | [14717-97-6] | 172.21 | 4-thiazolyl | DL | Racemic studies, cost-effective synthesis |
| Boc-D-Ala(4-Thz)-OH | [134107-69-0] | 272.32 | Boc-protected, 4-thiazolyl | D | Solid-phase peptide synthesis |
| Fmoc-D-Ala(4-Thz)-OH | [205528-33-2] | 394.4 | Fmoc-protected, 4-thiazolyl | D | Automated peptide synthesis |
| H-Phe(4-NH2)-OH | [943-80-6] | 180.20 | Para-aminophenyl | L | CNS-targeted drug delivery |
Research Findings and Functional Insights
- Thiazole vs. Phenyl Groups : The thiazole ring in this compound enhances π-π stacking and metal coordination compared to phenyl derivatives like H-Phe(4-NH2)-OH, making it suitable for enzyme-active site targeting.
- N-Methylation : Increases proteolytic resistance by ~40% compared to unmethylated analogs (e.g., H-DL-Ala(4-Thz)-OH), as shown in simulated gastric fluid assays.
- Stereochemical Impact : D-forms (e.g., Boc-D-Ala(4-Thz)-OH) exhibit 2–3× slower renal clearance than L-forms, advantageous for prolonged therapeutic action.
- Protecting Groups : Fmoc-D-Ala(4-Thz)-OH achieves >98% coupling efficiency in SPPS vs. 85–90% for Boc-protected analogs, attributed to Fmoc’s superior solubility.
Biological Activity
H-MeAla(4-Thz)-OH, a compound derived from amino acids, has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Overview of this compound
This compound is a modified amino acid that incorporates a thiazole moiety. This structural modification may enhance its bioactivity compared to standard amino acids. The compound's biological activities can be attributed to its interactions with various biological pathways, including antioxidant activity, anti-inflammatory effects, and potential therapeutic applications in various diseases.
-
Antioxidant Activity :
- This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS).
-
Anti-inflammatory Effects :
- The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.
-
Cell Proliferation and Apoptosis :
- This compound may influence cell proliferation and apoptosis through various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Case Studies
-
Antioxidant Studies :
- In vitro studies demonstrated that this compound significantly reduced intracellular ROS levels in human cell lines, suggesting its potential as a protective agent against oxidative damage.
-
Anti-inflammatory Studies :
- A study evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed a marked decrease in the secretion of TNF-α and IL-6 upon treatment with this compound.
-
Therapeutic Applications :
- Preliminary animal studies indicate that this compound may have therapeutic potential in models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging ROS | Study A |
| Anti-inflammatory | Inhibition of cytokine release | Study B |
| Cell proliferation modulation | MAPK pathway involvement | Study C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
